N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
Synthesis Analysis
This compound can be synthesized using various methods. One method involves the reaction of cyclohexanedione monoethylene ketal with methylamine hydrochloride in methanol at 20°C for 2 hours, followed by the addition of sodium cyanoborohydride and stirring for 16 hours at room temperature .Molecular Structure Analysis
The molecular formula of “N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine” is C9H17NO2. The InChI code is 1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with 2,5-dichloropyrimidine in N,N-dimethyl-formamide at 90°C .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 171.24 g/mol. It is available in liquid form .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine has been used as an intermediate in the synthesis of various chemical compounds. For example, it's involved in the synthesis of 1-Azaadamantan-4-one and its isomers, which are significant in chemical research (Becker & Flynn, 1992).
Utility in Organic Synthesis : This compound is a valuable bifunctional synthetic intermediate, widely used in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Flexible Synthesis Methods : Enantiomerically pure dioxaspiro[4.5]decanes, derivatives of this compound, have been synthesized using homopropargylic alcohols, showcasing flexible synthesis methods in organic chemistry (Schwartz et al., 2005).
Applications in Environmental and Material Science
- Sorbent for Carcinogenic Compounds : A derivative of this compound has been used to create a polymer that efficiently removes carcinogenic azo dyes and aromatic amines, indicating its potential application in environmental cleanup and material science (Akceylan et al., 2009).
Medical and Pharmaceutical Research
Anti-coronavirus Activity : Some derivatives of this compound have shown promising results against human coronavirus, indicating potential applications in antiviral drug development (Apaydın et al., 2019).
Structural Studies : The compound has been used in structural elucidation studies of potentially significant pharmaceuticals, like the antitubercular drug BTZ043 (Richter et al., 2022).
Additional Applications
Synthesis of Biolubricants : this compound derivatives have been synthesized as potential biolubricant candidates, highlighting its application in sustainable technology (Kurniawan et al., 2017).
Chemical Communication in Insects : Derivatives of this compound have been found in insect communication systems, offering insights into biological signaling mechanisms (Kohnle et al., 1992).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBOSMTPWJVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166398-41-0 | |
Record name | N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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